molecular formula C17H18N6O3 B336903 2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE

2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B336903
M. Wt: 354.4 g/mol
InChI Key: PDRJSQXNXUNCNC-YBFXNURJSA-N
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Description

“N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” is a complex organic compound that features a pyrazole ring, an indole ring, and a hydrazide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Condensation Reaction: The final step involves the condensation of the pyrazole and indole derivatives with a hydrazide to form the target compound.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the reactive sites of the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

“N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” could have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of “N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-{3-nitro-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide
  • N’-(2-{3-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide

Uniqueness

The uniqueness of “N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]acetamide

InChI

InChI=1S/C17H18N6O3/c1-11(10-22-12(2)7-16(21-22)23(25)26)19-20-17(24)8-13-9-18-15-6-4-3-5-14(13)15/h3-7,9,18H,8,10H2,1-2H3,(H,20,24)/b19-11+

InChI Key

PDRJSQXNXUNCNC-YBFXNURJSA-N

SMILES

CC1=CC(=NN1CC(=NNC(=O)CC2=CNC3=CC=CC=C32)C)[N+](=O)[O-]

Isomeric SMILES

CC1=CC(=NN1C/C(=N/NC(=O)CC2=CNC3=CC=CC=C32)/C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=NNC(=O)CC2=CNC3=CC=CC=C32)C)[N+](=O)[O-]

Origin of Product

United States

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